

# A Comparative Guide to Glatiramer Acetate and Other Multiple Sclerosis Therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Glatiramer acetate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **glatiramer acetate** with other prominent disease-modifying therapies (DMTs) for multiple sclerosis (MS). The information is compiled from peer-reviewed clinical trials and scientific literature to support research, discovery, and drug development efforts in the field of neuroimmunology.

## Introduction to Glatiramer Acetate

**Glatiramer acetate** (GA) is a synthetic polypeptide analog of myelin basic protein, one of the components of the myelin sheath. Its mechanism of action is thought to involve a modulation of the immune system, promoting a shift from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response. This immunomodulation is believed to reduce the autoimmune attack on the central nervous system that characterizes multiple sclerosis.

## Comparative Efficacy of Multiple Sclerosis Therapies

The following tables summarize key efficacy outcomes from head-to-head and placebo-controlled clinical trials involving **glatiramer acetate** and other major MS therapies.

### Table 1: Annualized Relapse Rate (ARR)

Comparison	Glatiramer Acetate (ARR)	Comparator (ARR)	Relative Reduction / Difference	Trial / Source
vs. Interferon beta-1b	0.34	0.33 (250 µg) / 0.36 (500 µg)	No significant difference	BEYOND[1]
vs. Interferon beta-1a (s.c.)	No significant difference in time to first relapse (primary outcome)	No significant difference in time to first relapse (primary outcome)	No significant difference	REGARD[2]
vs. Fingolimod (0.5 mg)	0.258	0.153	40.7% relative reduction with Fingolimod (p=0.0138)	ASSESS[3][4]
vs. Dimethyl Fumarate (BID)	0.29	0.22	24% relative reduction with Dimethyl Fumarate (p=0.0474)	CONFIRM (post-hoc)[5]
vs. Teriflunomide (14 mg)	-	-	No significant difference in time to failure (primary endpoint)	TENERE[6][7]
vs. Natalizumab	0.63 (as part of IFN-β/GA group)	0.20	68% relative reduction with Natalizumab (p<0.0001)	Observational Study[8][9]
vs. Ocrelizumab	0.08 (as part of IFN/GA group)	0.01	IPTW-weighted ARR ratio 0.15 (p<0.001) in favor of Ocrelizumab	MSBase Registry Study[10]

vs. Cladribine	-	-	ARR Ratio 0.49 (p<0.001) in favor of Cladribine	i-MuST Database Study[11][12]
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**Table 2: Disability Progression (Confirmed for ≥ 12 weeks)**

Comparison	Glatiramer Acetate (% with progression)	Comparator (% with progression)	Hazard Ratio / Risk Ratio	Trial / Source
vs. Interferon beta-1b	No significant difference	No significant difference	-	BEYOND[1]
vs. Fingolimod (0.5 mg)	-	-	-	ASSESS[3][4]
vs. Dimethyl Fumarate (BID)	-	-	Risk Ratio 0.59 (p<0.0001) in favor of Dimethyl Fumarate	CONFIRM (post-hoc)[5]
vs. Natalizumab	29% (placebo group in AFFIRM)	17%	42% risk reduction with Natalizumab (HR 0.58)	AFFIRM[13][14]
vs. Ocrelizumab	No significant difference	No significant difference	-	MSBase Registry Study[10]
vs. Cladribine	Largely nonsignificant effects	Largely nonsignificant effects	-	i-MuST Database Study[11][12]

## Comparative Safety Profiles

**Table 3: Common and Serious Adverse Events**

Therapy	Common Adverse Events (>10% incidence)	Serious Adverse Events of Note
Glatiramer Acetate	Injection site reactions (erythema, pain, pruritus, mass, edema), vasodilation, rash, dyspnea, chest pain.	Immediate post-injection reaction, lipoatrophy, skin necrosis.
Interferon-beta	Flu-like symptoms (fever, chills, myalgia), injection site reactions, headache, asthenia.	Depression, suicidal ideation, elevated liver enzymes, leukopenia.
Fingolimod	Headache, influenza, diarrhea, back pain, cough, elevated liver enzymes.	Bradycardia, atrioventricular block, macular edema, hypertension, serious infections.
Natalizumab	Headache, fatigue, arthralgia, urinary tract infection, nasopharyngitis, infusion-related reactions.	Progressive Multifocal Leukoencephalopathy (PML), hepatotoxicity, hypersensitivity reactions.
Ocrelizumab	Infusion-related reactions, upper respiratory tract infections, nasopharyngitis.	Increased risk of infections, malignancies (including breast cancer).
Dimethyl Fumarate	Flushing, abdominal pain, diarrhea, nausea.	Lymphopenia, serious infections (including PML in the setting of lymphopenia).
Teriflunomide	Diarrhea, nausea, hair thinning, elevated liver enzymes.	Hepatotoxicity, teratogenicity, hypertension, peripheral neuropathy.
Alemtuzumab	Infusion-associated reactions, infections (upper respiratory tract, urinary tract), headache, rash, pyrexia.	Autoimmune disorders (thyroid disorders, immune thrombocytopenia, nephropathies), serious infections.

Siponimod	Headache, hypertension, elevated liver enzymes.	Bradycardia, macular edema, infections, posterior reversible encephalopathy syndrome.
Cladribine	Lymphopenia, headache, upper respiratory tract infection.	Malignancies, teratogenicity, serious infections (including PML).

## Experimental Protocols of Key Clinical Trials

This section details the methodologies of key head-to-head clinical trials comparing **glatiramer acetate** to other MS therapies.

### BEYOND (Betaseron Efficacy Yielding Outcomes of a New Dose)[1]

- Objective: To compare the efficacy and safety of two doses of interferon beta-1b (250 µg and 500 µg) with **glatiramer acetate** in patients with relapsing-remitting MS (RRMS).
- Study Design: A prospective, multicenter, randomized, assessor-blinded, active-controlled trial.
- Participants: Patients with RRMS, aged 18-55 years, with an Expanded Disability Status Scale (EDSS) score of 0-5.0, and at least one relapse in the previous year.
- Interventions: Patients were randomized to receive subcutaneous interferon beta-1b 250 µg every other day, interferon beta-1b 500 µg every other day, or **glatiramer acetate** 20 mg daily.
- Primary Endpoint: Time to first relapse.
- Key Secondary Endpoints: Annualized relapse rate (ARR), proportion of relapse-free patients, and various MRI measures.
- Statistical Analysis: The primary endpoint was analyzed using a Cox proportional hazards model. ARR was analyzed using a negative binomial regression model.

## REGARD (REbif vs Glatiramer Acetate in Relapsing MS Disease)[2]

- Objective: To compare the efficacy of subcutaneous interferon beta-1a (44 µg three times weekly) with **glatiramer acetate** (20 mg daily) in patients with RRMS.
- Study Design: A multicenter, randomized, parallel-group, open-label trial.
- Participants: Patients with RRMS, aged 18-55 years, with an EDSS of 0-5.5, and at least one relapse in the previous year.
- Interventions: Patients were randomized to receive either subcutaneous interferon beta-1a 44 µg three times a week or **glatiramer acetate** 20 mg daily.
- Primary Endpoint: Time to first relapse.
- Key Secondary Endpoints: ARR, disability progression, and MRI lesion activity.
- Statistical Analysis: The primary endpoint was analyzed using a log-rank test.

## ASSESS (A Study to Evaluate the Efficacy and Safety of Two Doses of Fingolimod Versus Glatiramer Acetate)[3] [4]

- Objective: To evaluate the superiority of two doses of fingolimod (0.5 mg and 0.25 mg daily) over **glatiramer acetate** (20 mg daily) in patients with RRMS.
- Study Design: A phase 3b, multicenter, randomized, rater- and dose-blinded, active-controlled study.
- Participants: Patients with RRMS, aged 18-65 years, with an EDSS of 0-6.0, and at least one relapse in the previous year or two relapses in the previous two years.
- Interventions: Patients were randomized to receive oral fingolimod 0.5 mg daily, oral fingolimod 0.25 mg daily, or subcutaneous **glatiramer acetate** 20 mg daily.
- Primary Endpoint: Annualized relapse rate.

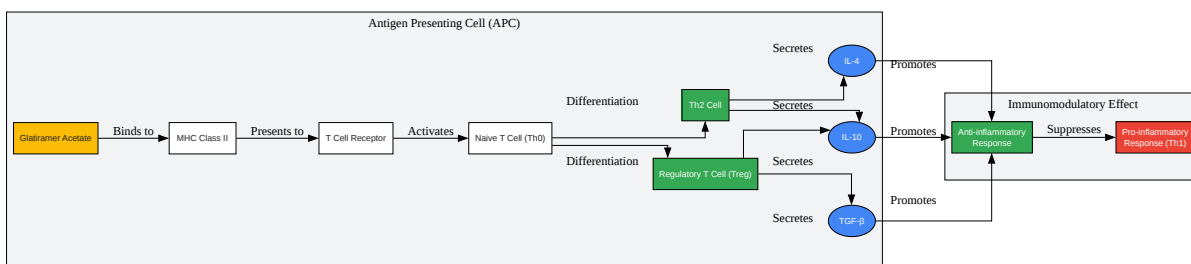
- Key Secondary Endpoints: MRI outcomes, time to first relapse, and safety.
- Statistical Analysis: The primary endpoint was analyzed using a negative binomial regression model.

## CONFIRM (Comparator and an Oral Fumarate in Relapsing-Remitting Multiple Sclerosis)[5]

- Objective: To evaluate the efficacy and safety of two doses of dimethyl fumarate (240 mg twice or three times daily) compared with placebo and **glatiramer acetate** in patients with RRMS.
- Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled study with an active reference comparator (**glatiramer acetate**).
- Participants: Patients with RRMS, aged 18-55 years, with an EDSS of 0-5.0, and at least one relapse in the year before randomization.
- Interventions: Patients were randomized to receive dimethyl fumarate 240 mg twice daily, dimethyl fumarate 240 mg three times daily, placebo, or open-label **glatiramer acetate** 20 mg daily.
- Primary Endpoint: Annualized relapse rate at 2 years.
- Key Secondary Endpoints: Proportion of patients who relapsed, time to disability progression, and MRI lesion activity.
- Statistical Analysis: The primary endpoint was analyzed using a negative binomial regression model.

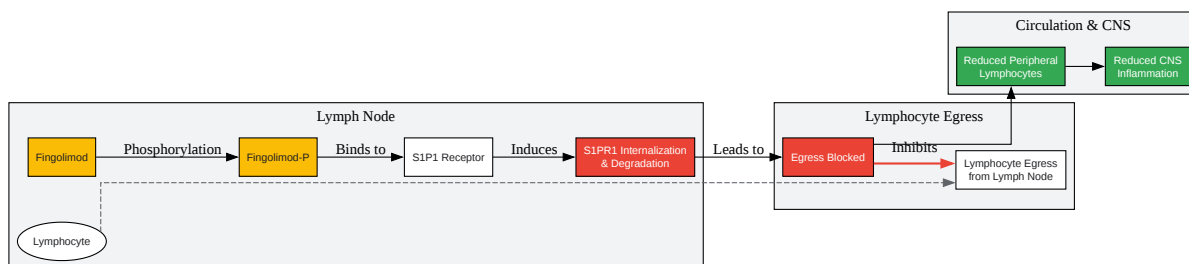
## Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for **glatiramer acetate** and a selection of comparator therapies.



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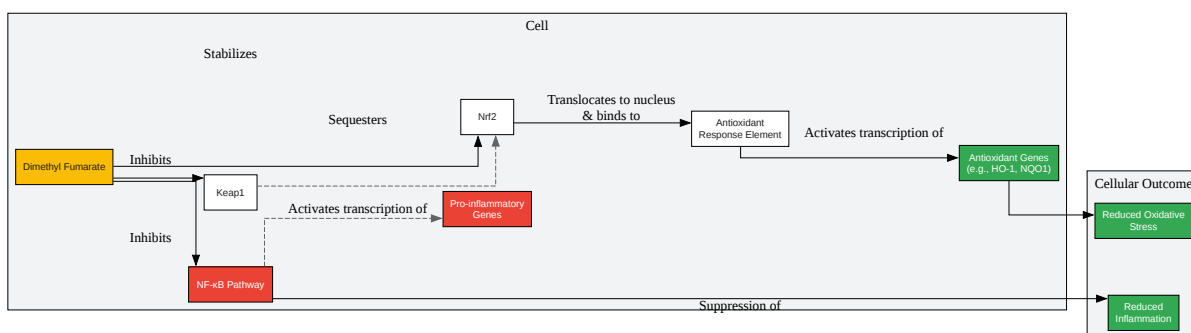
Caption: **Glatiramer Acetate** Signaling Pathway.





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Caption: Fingolimod Signaling Pathway.



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Caption: Dimethyl Fumarate Signaling Pathway.

## Conclusion

The landscape of multiple sclerosis therapies is continually evolving, with a range of treatments offering different mechanisms of action, efficacy profiles, and safety considerations. **Glatiramer acetate** remains a relevant therapy, particularly for patients seeking a long-term safety profile. However, newer agents, including oral and monoclonal antibody therapies, have demonstrated superior efficacy in reducing relapse rates and, in some cases, slowing disability progression. The choice of therapy requires a careful consideration of disease activity, patient preference, and the benefit-risk profile of each agent. This guide is intended to serve as a resource for

researchers and drug development professionals to facilitate informed decision-making and to spur further innovation in the treatment of multiple sclerosis.

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## References

- 1. Role of oral teriflunomide in the management of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod [frontiersin.org]
- 3. What is the mechanism of action of Ocrelizumab? [synapse.patsnap.com]
- 4. The Evolving Mechanisms of Action of Glatiramer Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Alemtuzumab? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ocrelizumab for the Treatment of Multiple Sclerosis: Safety, Efficacy, and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of first-line natalizumab vs IFN- $\beta$  or glatiramer acetate in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. IFN- $\gamma$  and TGF- $\beta$ , Crucial Players in Immune Responses: A Tribute to Howard Young - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy | TYSABRI® (natalizumab) HCP [tysabrihcp.com]
- 14. Natalizumab for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Comparative Guide to Glatiramer Acetate and Other Multiple Sclerosis Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b549189#comparing-glatiramer-acetate-with-other-multiple-sclerosis-therapies>]

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